Lyndon A M Cornelius,
Jianqing Li,
Daniel Smith,
Subramaniam Krishnananthan,
Shiuhang Yip,
Dauh-Rurng Wu,
Joseph Pawluczyk,
Darpandeep Aulakh,
Amy A Sarjeant,
James Kempson,
Joseph A Tino,
Arvind Mathur,
T G Murali Dhar,
Robert J Cherney
PMID: 32687358
DOI:
10.1021/acs.joc.0c01169
Abstract
We describe an efficient synthetic route to differentially protected diester, 1-(
-butyl) 4-methyl (1
,2
,4
)-2-methylcyclohexane-1,4-dicarboxylate (+)-
, via palladium-catalyzed methoxycarbonylation of an enol triflate derived from a Hagemann's ester derivative followed by a stereoselective Crabtree hydrogenation. Diester
is a novel chiral synthon useful in drug discovery and was instrumental in the generation of useful SAR during a RORγt inverse agonist program. In addition, we describe a second-generation synthesis of the clinical candidate BMS-986251, using diester
as a critical component.
Rabea Schlüter,
Anja Dallinger,
Jan Kabisch,
Ilka Duldhardt,
Frieder Schauer
PMID: 30941461
DOI:
10.1007/s00253-019-09749-4
Abstract
The cycloalkanes, comprising up to 45% of the hydrocarbon fraction, occur in crude oil or refined oil products (e.g., gasoline) mainly as alkylated cyclohexane derivatives and have been increasingly found in environmental samples of soil and water. Furthermore, short-chain alkylated cycloalkanes are components of the so-called volatile organic compounds (VOCs). This study highlights the biotransformation of methyl- and ethylcyclohexane by the alkane-assimilating yeast Candida maltosa and the phenol- and benzoate-utilizing yeast Trichosporon mucoides under laboratory conditions. In the course of this biotransformation, we detected 25 different metabolites, which were analyzed by HPLC and GC-MS. The biotransformation process of methylcyclohexane in both yeasts involve (A) ring hydroxylation at different positions (C2, C3, and C4) and subsequent oxidation to ketones as well as (B) oxidation of the alkyl side chain to hydroxylated and acid products. The yeast T. mucoides additionally performs ring hydroxylation at the C1-position and (C) oxidative decarboxylation and (D) aromatization of cyclohexanecarboxylic acid. Both yeasts also oxidized the saturated ring system and the side chain of ethylcyclohexane. However, the cyclohexylacetic acid, which was formed, seemed not to be substrate for aromatization. This is the first report of several new transformation reactions of alkylated cycloalkanes for eukaryotic microorganisms.
Shinobu Oda,
Yusuke Hayashi,
Ryosuke Kido
PMID: 30111681
DOI:
10.5650/jos.ess18065
Abstract
Two novel types of non-aqueous bioconversion systems using fungal spores, either adsorbed on the surface of a filter pad or entrapped in calcium alginate beads, were constructed and applied for a model reaction: reduction of benzil to benzoin by Aspergillus sojae NBRC 32074. The spores adsorbed on a filter pad catalyzed the reduction in some toxic organic solvents, such as methylcyclohexane (log P: 3.61) and din-butyl ether (3.21). For the relationship between the reduction activity and the log P value of the organic solvent, a highly positive correlation (R
: 0.815) was observed. Surprisingly, the reduction proceeded in the more hydrophilic and toxic tert-butyl acetate (log P: 1.76). Glycerol was selected as the best hydride source. The higher the glycerol content, the more the benzoin was produced. While the production of benzil by spores was lower than that by mycelia in harmless di-n-hexyl ether (log P: 5.12), mycelia could not catalyze the reduction in the toxic tert-butyl acetate. In contrast, the spores entrapped in the calcium alginate beads could catalyze the reduction. Although the reduction by alginate-entrapped spores could be stably repeated 5 times in di-n-hexyl ether without a decline in the reduction activity, it was observed that the reduction activity of the spores gradually decreased after repeated reduction in tert-butyl acetate.
Aziza Mahomed,
Negin Bagheri Pormehr
PMID: 27885992
DOI:
10.3233/BME-161598
Abstract
Four specimens of Nagor silicone of different hardness (soft, medium and hard) were swollen, until they reached equilibrium (i.e. constant mass) in five liquids at 25°C, before and after accelerated aging. For the specimens swollen before accelerated aging, the greatest swelling was obtained in methyl cyclohexane, while for the specimens swollen after accelerated aging, the greatest swelling was obtained in cyclohexane. The cross-link density, υ, was also calculated from the swelling measurements for all the specimens, before and after accelerated aging, using the Flory-Rehner equation. The softer silicones, which swelled the most, had lower υ values than harder silicones. The amount of swelling (measured in terms of ϕ) and υ varied significantly (p<0.05) in some cases, between the different silicone hardness and between different liquids. Furthermore, the cross-link density, υ, significantly (p<0.05) increased after accelerated aging in most liquids.Note: ϕ is defined as the volume fraction of polymer in its equilibrium swollen state. A probability value of statistical significance of 0.05 or 5% was selected, hence if a p value of less than 0.05 was obtained, the null hypothesis was rejected (i.e. significant if p<0.05).
Yosuke Kageshima,
Tsutomu Minegishi,
Takashi Hisatomi,
Tsuyoshi Takata,
Jun Kubota,
Kazunari Domen
PMID: 27976520
DOI:
10.1002/cssc.201601758
Abstract
A photoelectrochemical (PEC) cell consisting of a Pt-loaded carbon black (Pt/C)-based membrane electrode assembly (MEA) and a particulate SrTiO
photoanode effected selective PEC conversion of toluene and water into methylcyclohexane (MCH) at concentrations up to >99 vol %. This cell exhibited 100 % faradaic efficiency (FE) and 18 % incident-photon-to-current conversion efficiency (IPCE) at 320 nm without an external bias voltage in the PEC hydrogenation of pure toluene. It was also found that strong alkaline conditions are beneficial with the present MEA to suppress the competitive side reaction of hydrogen evolution, resulting in a high FE of 94 % even during MCH production from 1 vol % toluene in MCH. This study successfully demonstrated that the present PEC system is capable of producing concentrated MCH as a promising hydrogen carrier and that MCH production from toluene and water represents a means of artificial photosynthesis.
Amir Abd El Qader,
David Lieberman,
Yonat Shemer Avni,
Natali Svobodin,
Tsilia Lazarovitch,
Orli Sagi,
Yehuda Zeiri
PMID: 26033043
DOI:
10.1002/bmc.3494
Abstract
Respiratory infections (RI) can be viral or bacterial in origin. In either case, the invasion of the pathogen results in production and release of various volatile organic compounds (VOCs). The present study examines the VOCs released from cultures of five viruses (influenza A, influenza B, adenovirus, respiratory syncitial virus and parainfluenza 1 virus), three bacteria (Moraxella catarrhalis, Haemophilus influenzae and Legionella pneumophila) and Mycoplasma pneumoniae isolated colonies. Our results demonstrate the involvement of inflammation-induced VOCs. Two significant VOCs were identified as associated with infectious bacterial activity, heptane and methylcyclohexane. These two VOCs have been linked in previous studies to oxidative stress effects. In order to distinguish between bacterial and viral positive cultures, we performed principal component analysis including peak identity (retention time) and VOC concentration (i.e. area under the peak) revealing 1-hexanol and 1-heptadecene to be good predictors.
Y Thomas He,
Aaron Noble,
Paul Ziemkiewicz
PMID: 25698101
DOI:
10.1016/j.chemosphere.2015.01.054
Abstract
4-Methyl cyclohexane methanol (MCHM) is a flotation reagent often used in fine coal beneficiation and notably involved in the January 9, 2014 Elk River chemical spill in Charleston, WV. This study investigates the mechanisms controlling the transport and fate of MCHM in coal beneficiation plants and surrounding environments. Processes such as volatilization, sorption, and leaching were evaluated through laboratory batch and column experiments. The results indicate volatilization and sorption are important mechanisms which influence the removal of MCHM from water, with sorption being the most significant removal mechanism over short time scales (<1 h). Additionally, leaching experiments show both coal and tailings have high affinity for MCHM, and this reagent does not desorb readily. Overall, the results from these experiments indicate that MCHM is either volatilized or sorbed during coal beneficiation, and it is not likely to transport out of coal beneficiation plant. Thus, use of MCHM in coal beneficiation plant is not likely to pose threat to either surface or groundwater under normal operating conditions.
Deepak D Prabhu,
Keisuke Aratsu,
Yuichi Kitamoto,
Hayato Ouchi,
Tomonori Ohba,
Martin J Hollamby,
Nobutaka Shimizu,
Hideaki Takagi,
Rie Haruki,
Shin-Ichi Adachi,
Shiki Yagai
PMID: 30202785
DOI:
10.1126/sciadv.aat8466
Abstract
Folding one-dimensional polymer chains into well-defined topologies represents an important organization process for proteins, but replicating this process for supramolecular polymers remains a challenging task. We report supramolecular polymers that can fold into protein-like topologies. Our approach is based on curvature-forming supramolecular rosettes, which affords kinetic control over the extent of helical folding in the resulting supramolecular fibers by changing the cooling rate for polymerization. When using a slow cooling rate, we obtained misfolded fibers containing a minor amount of helical domains that folded on a time scale of days into unique topologies reminiscent of the protein tertiary structures. Thermodynamic analysis of fibers with varying degrees of folding revealed that the folding is accompanied by a large enthalpic gain. The self-folding proceeds via ordering of misfolded domains in the main chain using helical domains as templates, as fully misfolded fibers prepared by a fast cooling rate do not self-fold.
Lucien Stolze,
Federico Volpin
PMID: 25813634
DOI:
10.1007/s11356-015-4331-z
Abstract
A dispersion-advection model was used to simulate the Elk river chemical spill 2014. The numerical and analytical solutions were used to predict the concentrations of 4-methylcyclohexane methanol (MCHM) at the water treatment plants located along the Elk and Kanawha rivers. The results are of similar magnitude as measured concentrations although a time-lag was found between modeled and measured plume arrival likely due to accumulation of systematic errors. Considering MCHM guidelines for drinking water, the spill represented a serious health threat through the water up taken by the treatment plant located on the Elk river and it also constituted a risk of contamination for the drinking water produced by treatment plants located on the Kanawha river.
Małgorzata Grabarczyk,
Katarzyna Wińska,
Wanda Mączka,
Anna K Żołnierczyk,
Barbara Żarowska,
Mirosław Anioł
PMID: 25690292
DOI:
10.3390/molecules20023335
Abstract
Eight new lactones (δ-chloro-, δ-bromo- and δ-iodo-γ-lactones), each with a methylcyclohexane ring, were obtained by chemical means from (4-methylcyclohex-2-en-1-yl) acetic acid or (6-methylcyclohex-2-en-1-yl) acetic acid. Whole cells of ten fungal strains (Fusarium species, Syncephalastrum racemosum and Botrytis cinerea) were tested on their ability to convert these lactones into other products. Some of the tested fungal strains transformed chloro-, bromo- and iodolactone with a methyl group at C-5 into 2-hydroxy-5-methyl-9-oxabicyclo[4.3.0]nonan-8-one during hydrolytic dehalogenation. When the same lactones had the methyl group at C-3, no structural modifications of halolactones were observed. In most cases, the optical purity of the product was low or medium, with the highest rate for chlorolactone (45.4%) and iodolactone (45.2% and 47.6%). All of the obtained compounds were tested with reference to their smell. Seven halolactones and the hydroxylactone obtained via biotransformation of halolactones with 5-methylcyclohexane ring were examined for their antimicrobial activity. These compounds were capable of inhibiting growth of some bacteria, yeasts and fungi.